1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octane ring, which is further connected to a phenyl ring through a sulfonyl group. The presence of an ethan-1-one moiety adds to its chemical complexity and potential reactivity.
Mechanism of Action
It’s worth noting that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities and are often associated with the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
The synthesis of compounds with this scaffold has attracted attention from many research groups worldwide . The stereochemical control is often achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the phenyl ring via a sulfonyl group
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Industry: It may find use in the development of new materials or as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound shares a similar bicyclic structure but lacks the sulfonyl and ethan-1-one groups.
8-Azabicyclo[3.2.1]octane derivatives: Other derivatives of the 8-azabicyclo[3.2.1]octane scaffold may have different substituents, leading to variations in reactivity and biological activity.
Uniqueness: 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(20)13-4-8-18(9-5-13)23(21,22)19-16-6-7-17(19)11-15(10-16)14-2-3-14/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXAPYFMXSJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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